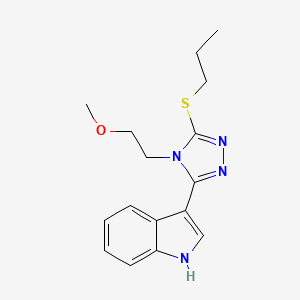
3-(4-(2-methoxyethyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(2-methoxyethyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)-1H-indole, also known as METI, is a novel compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indole derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
This compound is part of a broader category of aza-heterocyclic compounds, including pyrrole, 1,2,4-triazole, and indole derivatives. These are known for their potential in drug development due to their biological activity. The synthesis and study of S-alkylderivatives of 5-R-4-phenyl-1,2,4-triazole-3-thiol, which incorporates fragments of this compound, have led to substances with promising biological activity. Specifically, their structure and physical properties have been extensively studied, and these compounds have shown potential in influencing kinase activity of anaplastic lymphoma, cyclooxygenase-2, and lanosterol-14-α-demethylase through molecular docking studies (Hotsulia, 2019).
Anticholinesterase Activity
Derivatives involving this compound, especially triazole and triazolothiadiazine derivatives, have been studied for their potential as cholinesterase inhibitors. This makes them relevant in the context of diseases like Alzheimer's where cholinesterase inhibitors are used for symptom management. The indole and triazole derivatives have shown promising anticholinesterase activity in vitro, indicating their potential therapeutic applications (Mohsen, 2012).
Antioxidant and Antimicrobial Properties
The derivatives of this compound have been synthesized and evaluated for their antioxidant and antimicrobial properties. They have shown significant activity in scavenging radicals and inhibiting lipid peroxidation. Moreover, some compounds exhibited antimicrobial activity against various microorganisms, highlighting their potential in treating infections (Baytas et al., 2012).
Anticancer Potential
A combination of indole and substituted triazole structures has led to the synthesis of molecules that exhibit potent growth inhibitory action against cancer cell lines. They have been shown to inhibit the deacetylation activity of the SIRT1 enzyme, suggesting their potential as anticancer agents. Their effectiveness has also been observed in vivo in models of prostate hyperplasia, further underlining their potential therapeutic applications (Panathur et al., 2013).
Propiedades
IUPAC Name |
3-[4-(2-methoxyethyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-3-10-22-16-19-18-15(20(16)8-9-21-2)13-11-17-14-7-5-4-6-12(13)14/h4-7,11,17H,3,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZPUKOABLRCSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1CCOC)C2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2357761.png)
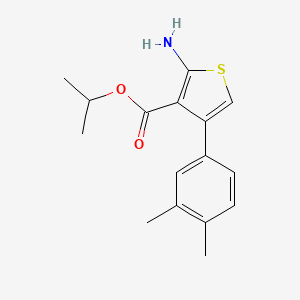
![tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate](/img/structure/B2357763.png)
![N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2357764.png)
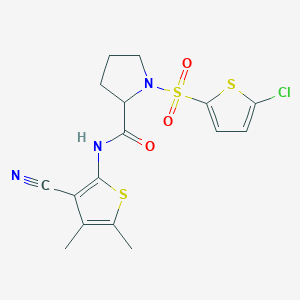
![N-[[5-benzylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2357766.png)
![Tert-Butyl 4,5-Dihydro-2H-Spiro[Cyclopenta[C]Pyrazole-6,4-Piperidine]-1-Carboxylate](/img/structure/B2357768.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2357769.png)
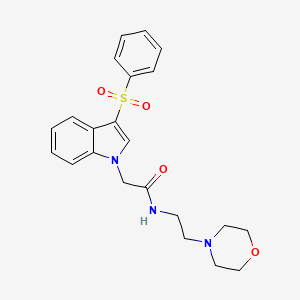
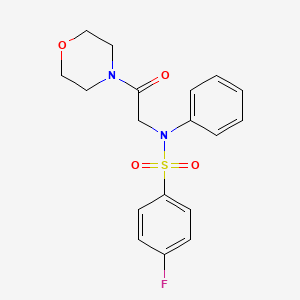
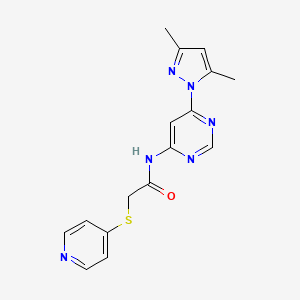
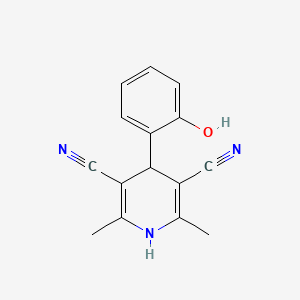
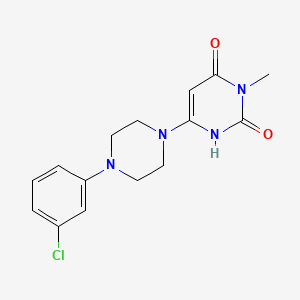
![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2357784.png)